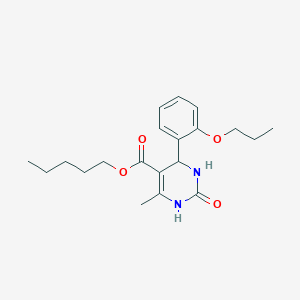![molecular formula C20H25N3O4 B5193931 N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5193931.png)
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide, also known as AOA or ML-18, is a small molecule compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to radiation therapy and chemotherapy. Additionally, this compound has been shown to modulate the immune system by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide in lab experiments is its potential to inhibit the growth of cancer cells. This compound can be used to study the mechanism of action of DHODH inhibitors and their potential as cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity while maximizing efficacy.
未来方向
There are several future directions for the study of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide. One direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential as a sensitizer for other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies are needed to determine the optimal dose and duration of treatment and to investigate potential drug interactions.
合成方法
The synthesis of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has been reported using various methods. One of the commonly used methods involves the reaction between 4-nitrobenzoyl chloride and 1-adamantylamine in the presence of triethylamine. The resulting product is then reacted with N-methylformamide to obtain the final product. Other methods involve the use of different amines and reaction conditions.
科学研究应用
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy. Additionally, this compound has been investigated for its potential to modulate the immune system and as a potential treatment for autoimmune diseases.
属性
IUPAC Name |
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-21-19(25)17(20-9-12-6-13(10-20)8-14(7-12)11-20)22-18(24)15-2-4-16(5-3-15)23(26)27/h2-5,12-14,17H,6-11H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQWEKGEUKOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(5-chloro-2-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5193850.png)
![4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5193855.png)
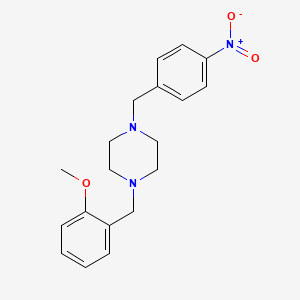
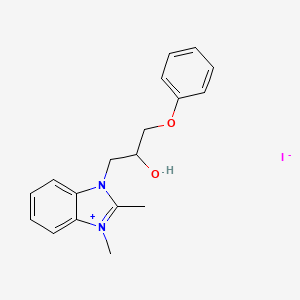


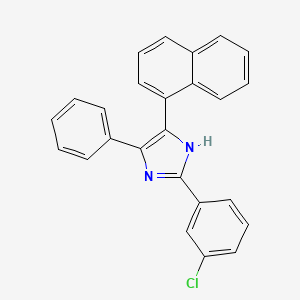
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5193906.png)
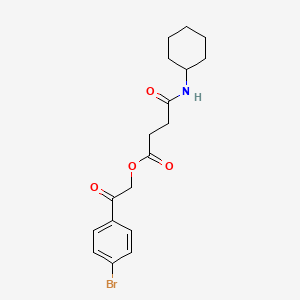
![2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5193919.png)
![methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate](/img/structure/B5193926.png)
![3-[(2-fluorobenzyl)thio]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5193929.png)
![4-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5193938.png)
